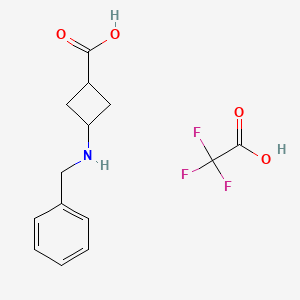
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Descripción general
Descripción
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of a cyclobutane ring with a benzylamino group and a carboxylic acid functional group. The addition of 2,2,2-trifluoroacetic acid enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzylamino group can participate in substitution reactions, where other functional groups replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms .
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacological properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, contributing to advancements in various technological fields .
Mecanismo De Acción
The mechanism by which 3-(benzylamino)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The cyclobutane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the cyclobutane ring.
2,2,2-Trifluoroacetic acid: Provides the trifluoroacetyl group but lacks the cyclobutane and benzylamino groups.
Uniqueness: The combination of the cyclobutane ring, benzylamino group, and carboxylic acid functional group, along with the addition of 2,2,2-trifluoroacetic acid, makes this compound unique. It offers a distinct set of chemical properties and reactivity patterns that are not found in the individual components.
Propiedades
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPJTLENADFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


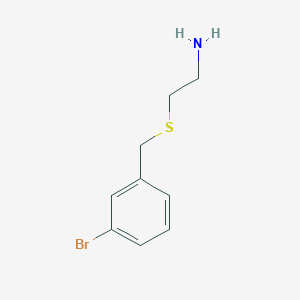


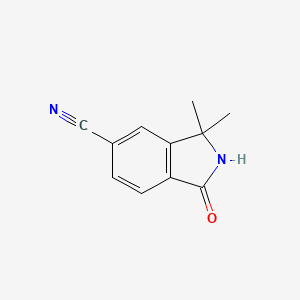


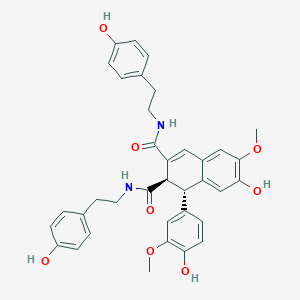
![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)
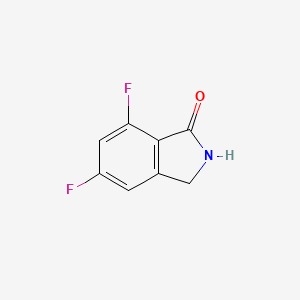

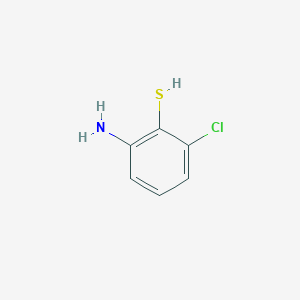
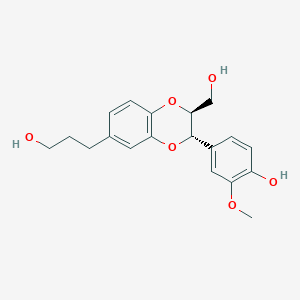
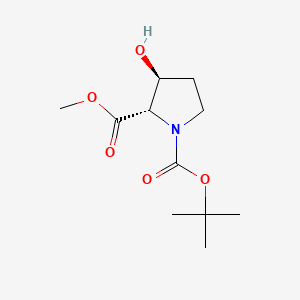
![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
